2-(Chloromethyl)-4-methylmorpholine
Overview
Description
2-(Chloromethyl)-4-methylmorpholine is a chemical compound belonging to the class of organochlorine compounds. It features a morpholine ring, a nitrogen-containing heterocycle, substituted with a chloromethyl group at the second position and a methyl group at the fourth position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chloromethylation of Morpholine: One common synthetic route involves the chloromethylation of morpholine using formaldehyde and hydrochloric acid. The reaction typically proceeds under acidic conditions and at elevated temperatures.
N-Methylation of 2-Chloromethylmorpholine: Another method involves the N-methylation of 2-chloromethylmorpholine using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods: In industrial settings, the compound is often synthesized using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as alcohols or ketones.
Reduction: Reduction reactions can convert the chloromethyl group to a methylene group, resulting in different chemical properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as sodium cyanide (NaCN) and ammonia (NH3) are employed in substitution reactions.
Major Products Formed:
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Methylene derivatives and amines.
Substitution: Cyanides, amides, and other substituted morpholines.
Scientific Research Applications
2-(Chloromethyl)-4-methylmorpholine is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: The compound is employed in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
2-(Chloromethyl)-4-methylmorpholine is compared to other similar compounds, such as 2-chloromethylpyridine and chloromethyl methyl ether. While these compounds share structural similarities, this compound is unique due to its morpholine ring and specific substitution pattern. This uniqueness contributes to its distinct chemical and biological properties.
Comparison with Similar Compounds
2-Chloromethylpyridine
Chloromethyl methyl ether
Bis(chloromethyl) ether
Benzyl chloromethyl ether
Properties
IUPAC Name |
2-(chloromethyl)-4-methylmorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO/c1-8-2-3-9-6(4-7)5-8/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYOOBRKCYPDAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40987-31-3 | |
Record name | 2-(chloromethyl)-4-methylmorpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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